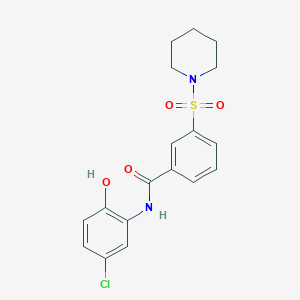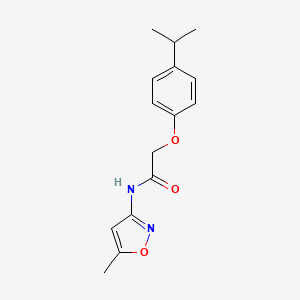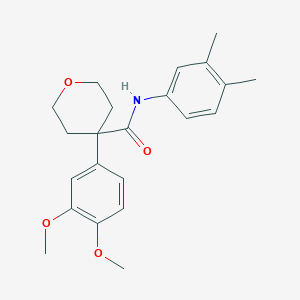
N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SCH 58261 and is a selective antagonist of the adenosine A2A receptor.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. This compound has been studied in various disease models such as Parkinson's disease, Alzheimer's disease, and cancer.
Mechanism of Action
N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is expressed in various tissues such as the brain, heart, and immune system. The activation of the adenosine A2A receptor has been shown to have anti-inflammatory and neuroprotective effects. By blocking the adenosine A2A receptor, N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to protect neurons from damage by reducing oxidative stress and promoting the survival of neurons. In addition, N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A2A receptor, which allows for specific targeting of this receptor. This compound has also been extensively studied in various disease models, which provides a wealth of information for researchers. However, there are some limitations to the use of N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments. This compound has poor solubility in water, which can limit its use in certain experimental setups. In addition, the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is to further investigate its potential therapeutic applications in various disease models such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to investigate the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide in more detail to better understand its effects on inflammation and neuroprotection. In addition, future research could focus on improving the solubility of N-(5-chloro-2-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide to expand its use in experimental setups.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-7-8-17(22)16(12-14)20-18(23)13-5-4-6-15(11-13)26(24,25)21-9-2-1-3-10-21/h4-8,11-12,22H,1-3,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZNJWNQXQKQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}benzamide](/img/structure/B3505551.png)

![2-[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3505564.png)
![4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3505572.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3505577.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3505584.png)
methanone](/img/structure/B3505594.png)



![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3505630.png)
![3-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3505632.png)
![N-(3-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3505634.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate](/img/structure/B3505637.png)